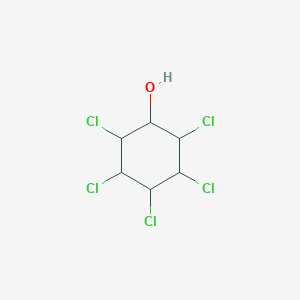
2,3,4,5,6-Pentachlorocyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-Pentachlorocyclohexan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C6H7Cl5O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high-purity 2,3,4,5,6-Pentachlorocyclohexan-1-ol?
- Methodological Answer : A stepwise chlorination protocol under anhydrous conditions is advised. Begin with cyclohexanol as the precursor, using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or silica-gel column chromatography. Evidence from similar polychlorinated compounds (e.g., pentachlorophenol) highlights the importance of controlling stoichiometry and reaction temperature to minimize side products and achieve ≥98% purity .
Q. Which analytical techniques are optimal for detecting and quantifying this compound in environmental matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to its sensitivity to chlorinated compounds. For sample preparation, liquid-liquid extraction using hexane (as a non-polar solvent) is effective, as demonstrated for polychlorinated biphenyls (PCBs) in environmental analyses . Calibrate with certified reference standards to ensure accuracy.
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation kinetics of this compound under varying environmental conditions?
- Methodological Answer : Conduct controlled kinetic studies using isotopically labeled analogs (e.g., ¹³C or ³⁷Cl) to trace degradation pathways. Combine this with surface adsorption experiments on model indoor materials (e.g., glass, polymers) to assess how interfacial interactions influence degradation rates. Advanced microspectroscopic imaging, such as time-of-flight secondary ion mass spectrometry (ToF-SIMS), can map spatial distribution and reactivity, as suggested in studies of organic compound-surface interactions .
Q. What strategies mitigate stereochemical ambiguity during the synthesis of polychlorinated cyclohexanol derivatives?
- Methodological Answer : Employ chiral stationary phases in high-performance liquid chromatography (HPLC) to isolate enantiomers. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents (e.g., Eu(hfc)₃) to enhance stereochemical resolution. Cross-validate results with X-ray crystallography if single crystals are obtainable. While direct evidence for this compound is limited, analogous methodologies for stereochemically complex chlorinated aromatics (e.g., PCBs) provide a robust framework .
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Design competitive reaction systems using varying nucleophiles (e.g., hydroxide, amines) under controlled pH and solvent conditions. Monitor intermediates via in-situ infrared (IR) spectroscopy or stopped-flow techniques. Compare kinetic isotope effects (KIEs) to distinguish between concerted (SN2) and stepwise (SN1) mechanisms. Reference studies on chlorophenols suggest polar aprotic solvents (e.g., DMSO) favor SN2 pathways, while protic solvents may stabilize carbocation intermediates .
属性
IUPAC Name |
2,3,4,5,6-pentachlorocyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHZVJNLCAZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632210 |
Source


|
| Record name | 2,3,4,5,6-Pentachlorocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53861-64-6 |
Source


|
| Record name | 2,3,4,5,6-Pentachlorocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentachlorocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













